[4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione
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Overview
Description
[4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione: is a complex organic compound that features a combination of dimethylamino, fluorophenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Methanethione Group: Finally, the compound is treated with carbon disulfide and a base to form the methanethione group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- [4-(Dimethylamino)phenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanethione
- [4-(Dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
- [4-(Dimethylamino)phenyl]-[4-(m-tolyl)piperazin-1-yl]methanethione
Uniqueness
[4-(Dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione: is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of pharmaceuticals or advanced materials.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-21(2)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMXYPJWABSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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